molecular formula C14H21NO2 B12110741 Methyl 2-(diethylamino)-2-phenylpropanoate

Methyl 2-(diethylamino)-2-phenylpropanoate

Cat. No.: B12110741
M. Wt: 235.32 g/mol
InChI Key: GSIZSPDHNNDHLG-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylamino group attached to a phenylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-2-phenylpropanoate typically involves the esterification of 2-(diethylamino)-2-phenylpropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: The major product is 2-(diethylamino)-2-phenylpropanoic acid.

    Reduction: The major product is 2-(diethylamino)-2-phenylpropanol.

    Substitution: Various substituted esters and amides can be formed depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(diethylamino)-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, leading to various physiological effects. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(dimethylamino)-2-phenylpropanoate
  • Ethyl 2-(diethylamino)-2-phenylpropanoate
  • Methyl 2-(diethylamino)-2-phenylbutanoate

Uniqueness

Methyl 2-(diethylamino)-2-phenylpropanoate is unique due to its specific ester and diethylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-(diethylamino)-2-phenylpropanoate

InChI

InChI=1S/C14H21NO2/c1-5-15(6-2)14(3,13(16)17-4)12-10-8-7-9-11-12/h7-11H,5-6H2,1-4H3

InChI Key

GSIZSPDHNNDHLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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